Poc-Cystamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

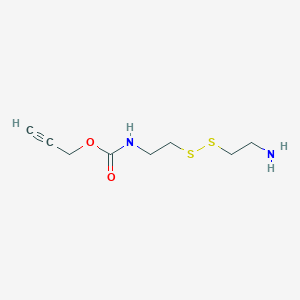

prop-2-ynyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2S2/c1-2-5-12-8(11)10-4-7-14-13-6-3-9/h1H,3-7,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPNINFNYWMTBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)NCCSSCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Poc-Cystamine: A Technical Guide to its Core Mechanism of Action and Application in Drug Development

Audience: Researchers, scientists, and drug development professionals.

Abstract: Poc-Cystamine is a heterobifunctional chemical tool integral to the development of advanced therapeutic conjugates. Its mechanism of action is twofold: it serves as a cleavable linker system designed for targeted payload release, and its cleavage product, cystamine (which is readily reduced to cysteamine), possesses its own distinct biological activities. This guide provides an in-depth exploration of the chemical cleavage mechanism of the disulfide bond within this compound-based conjugates and delineates the subsequent biological effects of the released cystamine/cysteamine moiety. We will cover its role in modulating cellular redox states, its therapeutic action in cystinosis, and its impact on various signaling pathways. This document consolidates key quantitative data, details relevant experimental protocols, and provides visual diagrams of the core mechanisms to support researchers in the field of drug development.

Introduction to this compound

This compound (Propargyloxycarbonyl-Cystamine) is a research-grade chemical reagent that functions as a cleavable linker.[] It incorporates three key features:

-

A propargyl group (Poc-), which enables covalent conjugation to other molecules via copper-catalyzed or strain-promoted "click chemistry".

-

A cystamine core , which contains a disulfide bond (-S-S-). This bond is relatively stable in the extracellular environment but is susceptible to cleavage in the reducing intracellular environment.[]

-

An amine group , available for conjugation to a payload molecule, often through an amide bond.

The primary application of this compound is in the construction of Antibody-Drug Conjugates (ADCs) and other targeted delivery systems.[] The core principle is to link a targeting moiety (like an antibody) to a therapeutic payload (like a cytotoxic drug) in a stable manner for systemic circulation. Upon internalization into the target cell, the linker is cleaved, releasing the active payload.[][3]

Mechanism of Action I: The Cleavable Linker

The functionality of this compound as a linker relies on the differential redox potential between the extracellular and intracellular environments. The disulfide bond is the key mechanophore for this action.

Intracellular Cleavage by Glutathione (GSH)

The cytoplasm of a cell has a significantly higher concentration of reducing agents, most notably glutathione (GSH), compared to the bloodstream. Intracellular GSH concentrations are typically in the millimolar (1-10 mM) range, whereas extracellular levels are in the micromolar range (~5 µM). This steep gradient is the driving force for the selective cleavage of disulfide linkers within the target cell.

The cleavage mechanism involves a thiol-disulfide exchange reaction. Intracellular GSH, a tripeptide with a free thiol group, attacks the disulfide bond of the cystamine linker, leading to its reduction and the liberation of the drug payload, which is then free to exert its therapeutic effect. The stability of the disulfide bond can be modulated by introducing steric hindrance around it to fine-tune the release kinetics.

Mechanism of Action II: Biological Effects of Cysteamine

Upon cleavage of the disulfide bond in cystamine, two molecules of cysteamine are produced through reduction. Cysteamine (2-mercaptoethylamine) is a biologically active aminothiol, and its effects constitute the second layer of this compound's mechanism of action.

Treatment of Cystinosis

Cysteamine is the standard-of-care treatment for cystinosis, a rare lysosomal storage disease caused by mutations in the CTNS gene. This genetic defect impairs the transport of the amino acid cystine out of the lysosome, leading to its accumulation and crystallization, which causes widespread tissue damage.

Cysteamine enters the lysosome and participates in a thiol-disulfide exchange reaction with cystine. This reaction breaks down cystine into cysteine and a cysteine-cysteamine mixed disulfide. Both of these products can then be exported from the lysosome via specific transporters, bypassing the defective cystinosin protein and thus reducing the toxic accumulation of cystine.

Antioxidant and Redox Modulating Effects

Cysteamine's thiol group allows it to act as a potent antioxidant, scavenging free radicals and protecting cells from oxidative damage. This property is being investigated for neuroprotective effects in diseases like Parkinson's and Huntington's disease. However, at high concentrations and in the presence of transition metals, the oxidation of cysteamine can produce hydrogen peroxide (H₂O₂), which may contribute to cytotoxicity. This dual role highlights the context-dependent nature of its redox activity. The oxidative state of a cell regulates numerous signaling pathways and can influence gene expression.

Anti-fibrotic Activity

In models of chronic kidney disease (CKD), cysteamine has been shown to possess anti-fibrotic properties. It reduces the proliferation of α-smooth muscle actin (αSMA)-positive interstitial myofibroblasts and decreases the expression of extracellular matrix proteins. Notably, this effect appears to be independent of the canonical TGF-β/Smad3 signaling pathway, a primary driver of fibrosis, suggesting that cysteamine acts through an alternative, redox-regulated mechanism.

Quantitative Data Summary

The following tables summarize key quantitative data related to the application and analysis of cysteamine and its derivatives.

Table 1: Cellular Concentrations for Disulfide Linker Cleavage

| Parameter | Extracellular (Blood) | Intracellular (Cytoplasm) | Reference |

|---|

| Glutathione (GSH) Conc. | ~5 µM | 1 - 10 mM | |

Table 2: Cysteamine Concentrations in Biological Assays

| Assay | Cell Type / Model | Concentration(s) | Observed Effect | Reference |

|---|---|---|---|---|

| Anti-fibrotic Activity | Normal Rat Kidney Fibroblasts | 0.5 nM and 2.0 nM | ~50% reduction in myofibroblast proliferation | |

| Cytotoxicity | Vero-TMPRSS2 cells | < 20 mM | No significant toxicity | |

| Antiviral Activity (SARS-CoV-2) | Vero-TMPRSS2 cells | 5 mM and 10 mM | Inhibition of S1 protein binding | |

| Immunomodulation | Human PBMCs | 200 µM and 400 µM | Significant reduction in Th1 responses |

| IgG4 Production | Recombinant Sp2.0 cells | 2, 4, 5, 7 mM | Dose-dependent decrease in cell viability | |

Table 3: Analytical Parameters for Cysteamine/Cystamine Quantification

| Method | Analyte(s) | LOD | LOQ | Reference |

|---|---|---|---|---|

| LC-MS/MS | Cysteamine | 0.25 µM | 1.25 µM | |

| RP-HPLC | Cysteamine | 0.032 µg/mL | 0.97 µg/mL |

| RP-HPLC | Cystamine | 1.63 µg/mL | 4.95 µg/mL | |

Experimental Protocols

This section provides an overview of common methodologies used to investigate the effects of cysteamine.

Cell Viability and Proliferation Assays

-

Objective: To determine the cytotoxic or anti-proliferative effects of cysteamine.

-

Methodology:

-

Cell Culture: Plate cells (e.g., NRK-49F fibroblasts or Sp2.0 cells) at a determined density (e.g., 4 x 10⁵ cells/mL).

-

Treatment: Expose cells to a range of cysteamine concentrations (e.g., 0.5 nM to 7 mM) for a specified duration (e.g., 24, 48 hours).

-

Quantification:

-

Trypan Blue Exclusion: Mix a cell suspension with trypan blue dye. Count viable (unstained) and non-viable (blue) cells using a hemocytometer to determine cell viability.

-

Direct Cell Counting: For proliferation, count the total number of cells at different time points to determine the rate of growth.

-

-

Analysis: Compare the viability or cell number in treated groups to an untreated control group. Statistical significance is often determined using a t-test.

-

Quantification of Cysteamine and Cystamine by RP-HPLC

-

Objective: To simultaneously measure the concentrations of cysteamine and its oxidized form, cystamine, in a sample.

-

Methodology:

-

Sample Preparation: For cosmetic creams, samples can be extracted using a mixture of water and chloroform. The aqueous supernatant is collected for analysis.

-

Chromatography System:

-

Column: Gemini C18 column (250 mm × 4.6 mm, 5 μm particle size).

-

Mobile Phase: An isocratic mobile phase, for example, 85:15 (v/v) of 4 mM Sodium 1-heptanesulfonate (as an ion-pairing agent) in 0.1% phosphoric acid and acetonitrile.

-

Detection: UV absorbance monitored at 215 nm.

-

-

Analysis: The retention times for cysteamine and cystamine are determined using standards. Calibration curves are generated to quantify the analytes in the samples. The method is validated for linearity, precision, accuracy, and recovery.

-

Western Blotting for Protein Expression

-

Objective: To measure changes in the expression of specific proteins (e.g., αSMA) in response to cysteamine treatment.

-

Methodology:

-

Cell Lysis: Treat cells as described in 5.1, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to the target protein (e.g., anti-αSMA).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands corresponds to the amount of protein.

-

Analysis: Normalize the target protein band intensity to a loading control (e.g., β-actin or GAPDH) to compare expression levels between treated and control groups.

-

Conclusion

This compound is a sophisticated chemical tool whose mechanism of action must be understood on two levels. As a linker, it provides a robust strategy for targeted drug delivery by exploiting the significant redox differential between the extracellular and intracellular environments, ensuring payload release is concentrated within target cells. Following this cleavage, the resulting cysteamine molecule is itself a biologically active agent with well-defined therapeutic effects in cystinosis and promising activities as a redox modulator and anti-fibrotic agent. For researchers in drug development, a comprehensive understanding of both the chemical cleavage mechanism and the pharmacological profile of the released moiety is essential for the rational design of next-generation targeted therapeutics.

References

An In-Depth Technical Guide to the Core Chemical Properties of Poc-Cystamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poc-Cystamine, scientifically known as N-(prop-2-yn-1-yloxycarbonyl)cystamine, is a bifunctional chemical entity of significant interest in the field of bioconjugation and drug delivery. As a derivative of the naturally occurring disulfide-containing compound cystamine, it incorporates a propargyloxycarbonyl (Poc) group, which introduces a terminal alkyne functionality. This unique structure imparts dual reactivity, making this compound a valuable tool for advanced applications such as the construction of antibody-drug conjugates (ADCs) and the development of redox-responsive drug delivery systems. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, characterization, stability, and reactivity, supported by experimental data and methodologies to aid researchers in its effective utilization.

Chemical Identity and Physicochemical Properties

This compound is characterized by the presence of a disulfide bond, susceptible to cleavage in reducing environments, and a terminal alkyne group, which can participate in click chemistry reactions. These features are central to its function as a cleavable linker.

| Property | Value | Reference |

| IUPAC Name | N-(prop-2-yn-1-yloxycarbonyl)cystamine | N/A |

| Synonyms | This compound, PPA-cyst | [1] |

| CAS Number | 1266354-28-2 | [2] |

| Molecular Formula | C8H14N2O2S2 | [2] |

| Molecular Weight | 234.3 g/mol | [2] |

| SMILES | C#COCC(=O)NCCSSCCN | [2] |

| Purity | >96% |

Note: Specific solubility and stability data for this compound are not widely published. The information provided below is based on the general properties of its constituent functional groups and related molecules.

Solubility: The solubility of this compound is influenced by its molecular structure, which contains both polar (amide, amine) and non-polar (alkyne, disulfide) moieties. While specific quantitative data is not readily available in the literature, its parent compound, cystamine, is soluble in water and ethanol. The addition of the propargyloxycarbonyl group may slightly decrease its aqueous solubility. For practical applications, it is recommended to test solubility in a range of solvents, including water, dimethyl sulfoxide (DMSO), and various alcohols.

Stability: The stability of this compound is primarily dictated by its disulfide bond. Disulfide bonds are generally stable under physiological pH but are susceptible to cleavage in the presence of reducing agents. The stability of the related compound, cysteamine, is known to be pH and temperature-dependent, with oxidation to the disulfide (cystamine) occurring more rapidly at neutral to alkaline pH and at higher temperatures. It is therefore recommended to store this compound, particularly in solution, at low temperatures and under an inert atmosphere to minimize oxidation and degradation.

Synthesis and Characterization

The synthesis of this compound involves the reaction of cystamine with a propargyloxycarbonylating agent. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of N-(prop-2-yn-1-yloxycarbonyl)cystamine

Materials:

-

Cystamine dihydrochloride

-

Propargyl chloroformate

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolve cystamine dihydrochloride in a suitable solvent such as a mixture of water and an organic solvent.

-

Add a base, such as triethylamine, to neutralize the hydrochloride and free the amine groups of cystamine.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of propargyl chloroformate in an aprotic solvent like dichloromethane.

-

Allow the reaction to stir at room temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a mild acid.

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure N-(prop-2-yn-1-yloxycarbonyl)cystamine.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure. The 1H NMR spectrum is expected to show signals corresponding to the protons of the cystamine backbone, the methylene protons of the propargyl group, and the acetylenic proton. The 13C NMR spectrum will show characteristic peaks for the carbonyl carbon, the alkyne carbons, and the carbons of the cystamine moiety.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]+ for this compound would be at m/z 235.04.

Reactivity and Mechanism of Action

The utility of this compound stems from its dual reactivity: the cleavable disulfide bond and the terminal alkyne for click chemistry.

Disulfide Bond Cleavage

The disulfide bond in this compound is stable in the bloodstream but can be cleaved in the intracellular environment, which has a higher concentration of reducing agents like glutathione (GSH). This redox-responsive cleavage is a key feature for its use in drug delivery systems designed to release a payload within target cells.

The cleavage mechanism involves a thiol-disulfide exchange reaction with intracellular thiols, leading to the release of the propargyloxycarbonyl-protected aminothiol and the conjugated cargo.

Click Chemistry

The terminal alkyne of the propargyloxycarbonyl group allows for conjugation to molecules containing an azide group via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. This enables the straightforward attachment of this compound to a wide range of biomolecules, nanoparticles, or surfaces.

Applications in Drug Development

The unique properties of this compound make it a versatile tool in drug development, particularly in the design of sophisticated drug delivery systems.

Antibody-Drug Conjugates (ADCs)

This compound can be used as a cleavable linker in ADCs. The antibody component provides targeting to specific cells (e.g., cancer cells), and upon internalization, the disulfide bond of the this compound linker is cleaved in the reducing environment of the cell, releasing the potent cytotoxic drug. The alkyne functionality can be used to attach the linker to the antibody or the drug, depending on the synthetic strategy.

Redox-Responsive Nanoparticles

This compound can be incorporated into the structure of nanoparticles to create redox-responsive drug delivery systems. For instance, it can be used as a cross-linker in the formation of polymer-based nanoparticles. These nanoparticles are stable in circulation but will disassemble and release their encapsulated drug cargo in the reducing environment of tumor cells.

Conclusion

This compound is a highly versatile chemical tool with significant potential in the fields of bioconjugation and drug delivery. Its dual functionality, combining a cleavable disulfide bond with a terminal alkyne for click chemistry, allows for the creation of sophisticated and targeted therapeutic agents. A thorough understanding of its chemical properties, including its synthesis, stability, and reactivity, is essential for its successful application in the development of next-generation drug delivery systems. Further research into the specific quantitative physicochemical properties of this compound will undoubtedly facilitate its broader adoption and the development of novel and more effective therapies.

References

An In-depth Technical Guide to the Synthesis and Application of Poc-Cystamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of Poc-Cystamine, a valuable bifunctional molecule utilized in bioconjugation and drug delivery research. This compound incorporates a terminal alkyne handle for click chemistry and a reducible disulfide bond, rendering it a versatile tool for the construction of advanced biomaterials and therapeutic systems. This document details a plausible and scientifically supported synthesis pathway for this compound, including a step-by-step experimental protocol. Furthermore, it presents key quantitative data, explores the underlying signaling pathways and mechanisms of action, and provides visualizations of the synthesis and application workflows using the DOT language for Graphviz.

Introduction

This compound, systematically named N-(prop-2-yn-1-yl)carbamoyl-cystamine, is a derivative of the naturally occurring disulfide-containing compound, cystamine. The introduction of a propargyloxycarbonyl (Poc) group imparts a crucial functionality: a terminal alkyne. This alkyne serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a highly efficient and bioorthogonal ligation reaction.[1][2] The inherent disulfide bond in the cystamine backbone provides a redox-sensitive cleavable linker, which is of significant interest in the design of drug delivery systems that can release their payload in the reducing environment of the intracellular space or specific tissues.[3][4]

Synthesis Pathway of this compound

The synthesis of this compound is predicated on the reaction of cystamine with propargyl chloroformate. A critical aspect of this synthesis is achieving mono-functionalization of the cystamine molecule, which possesses two primary amino groups. This can be controlled by careful manipulation of the reaction stoichiometry.

The proposed synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on one of the primary amino groups of cystamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of propargyl chloroformate. This is followed by the elimination of a chloride ion to form the stable carbamate linkage. A non-nucleophilic base is typically employed to neutralize the hydrochloric acid byproduct.

Below is a diagram illustrating the proposed synthesis pathway for this compound.

Caption: Proposed synthesis pathway of this compound from cystamine and propargyl chloroformate.

Experimental Protocols

Synthesis of Propargyl Chloroformate

Propargyl chloroformate is the key reagent for introducing the Poc group. It can be synthesized by reacting propargyl alcohol with phosgene or a phosgene equivalent like triphosgene.[5]

Materials:

-

Propargyl alcohol

-

Triphosgene

-

Anhydrous dichloromethane (DCM)

-

Anhydrous pyridine

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

Procedure:

-

A solution of triphosgene (1.0 equivalent) in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere (argon or nitrogen) and cooled to 0 °C in an ice bath.

-

A solution of propargyl alcohol (3.0 equivalents) and anhydrous pyridine (3.0 equivalents) in anhydrous DCM is added dropwise to the triphosgene solution with vigorous stirring.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove pyridinium hydrochloride.

-

The filtrate is carefully washed with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude propargyl chloroformate.

-

The product can be purified by vacuum distillation.

Synthesis of this compound

This protocol is designed to favor the mono-acylation of cystamine.

Materials:

-

Cystamine dihydrochloride

-

Propargyl chloroformate

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis

Procedure:

-

Cystamine dihydrochloride (1.0 equivalent) is suspended in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Triethylamine (2.2 equivalents) is added to the suspension, and the mixture is stirred until a clear solution is obtained, indicating the formation of the free base of cystamine.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of propargyl chloroformate (0.9 equivalents to favor mono-substitution) in anhydrous DCM is added dropwise to the cystamine solution over a period of 1-2 hours with vigorous stirring.

-

The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature overnight.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is filtered to remove triethylammonium hydrochloride.

-

The filtrate is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate this compound.

Quantitative Data

| Parameter | Value | Reference/Comment |

| This compound | ||

| CAS Number | 1266354-28-2 | |

| Molecular Formula | C₈H₁₄N₂O₂S₂ | |

| Molecular Weight | 234.34 g/mol | Calculated |

| Purity | >95% (Typically achieved) | Based on commercial availability of similar reagents. |

| Related Compounds | ||

| Boc-Cystamine-Poc | ||

| CAS Number | 2171512-56-2 | |

| Molecular Formula | C₁₃H₂₂N₂O₄S₂ | |

| Molecular Weight | 334.45 g/mol | |

| Propargyl Chloroformate | ||

| CAS Number | 35718-08-2 | |

| Molecular Weight | 118.52 g/mol | |

| Boiling Point | 118-122 °C | |

| Density | 1.215 g/mL at 25 °C | |

| N-Acylation Yields | ||

| N-Poc Amino Acids | Typically >80% | General yields for similar acylation reactions. |

| Mono-Boc-Cystamine | Reported synthesis exists | Indicates feasibility of mono-functionalization. |

Mechanism of Action and Applications

The utility of this compound stems from its dual functionality: the terminal alkyne and the disulfide bond.

Click Chemistry

The propargyl group enables this compound to participate in CuAAC click chemistry reactions with azide-functionalized molecules. This reaction is characterized by its high efficiency, specificity, and biocompatibility, making it ideal for conjugating this compound to a wide range of biomolecules, including peptides, proteins, nucleic acids, and polymers.

The workflow for a typical click chemistry conjugation involving this compound is depicted below.

References

- 1. US3406013A - Process for the manufacture of a phosphorus oxychloride - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Propargyl chloroformate | 35718-08-2 | Benchchem [benchchem.com]

The Role of Poc-Cystamine in Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of "Poc-cystamine," a term we interpret as a cystamine-modified Poly(octamethylene citrate) (POC) polymer, and its significant role in the field of click chemistry. This document details the synthesis, characterization, and application of this functionalized biodegradable polymer, with a focus on its utility in bioconjugation, drug delivery, and tissue engineering.

Introduction to this compound and Click Chemistry

Poly(octamethylene citrate) (POC) is a biodegradable elastomer known for its biocompatibility and tunable mechanical properties, making it a promising material for various biomedical applications. The functionalization of POC with cystamine introduces thiol groups, which are highly reactive handles for "click" chemistry. Cystamine, a disulfide-containing molecule, can be reduced to expose two free thiol groups, making the modified polymer, which we will refer to as this compound, an excellent substrate for thiol-ene and thiol-yne click reactions.

Click chemistry refers to a class of reactions that are rapid, efficient, and highly specific. The most prominent examples used in bioconjugation are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and thiol-ene reactions. These reactions offer a straightforward and robust method for attaching biomolecules, drugs, and imaging agents to polymer scaffolds like this compound. The presence of the disulfide bond in the cystamine linker also imparts redox sensitivity to the resulting conjugates, allowing for triggered release of cargo in specific cellular environments.

Synthesis and Characterization of this compound

The synthesis of this compound involves a two-step process: first, the synthesis of the POC prepolymer, followed by its functionalization with cystamine.

Synthesis of Poly(octamethylene citrate) (POC) Prepolymer

Experimental Protocol:

-

Reactant Preparation: In a three-neck round-bottom flask, combine citric acid and 1,8-octanediol in a 1:1.2 molar ratio.

-

Polycondensation: Heat the mixture to 140°C under a nitrogen atmosphere with constant stirring.

-

Reaction Monitoring: Continue the reaction for approximately 90 minutes, or until the mixture becomes viscous.

-

Purification: Dissolve the resulting POC prepolymer in acetone and precipitate it in deionized water.

-

Drying: Collect the precipitate and dry it under vacuum to obtain the pure POC prepolymer.

Functionalization of POC with Cystamine

Experimental Protocol:

-

Activation of POC: Dissolve the POC prepolymer in anhydrous N,N-dimethylformamide (DMF). Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in a 1.2:1.2 molar ratio relative to the carboxylic acid groups on the POC. Stir the reaction at room temperature for 24 hours to activate the carboxyl groups.

-

Cystamine Conjugation: In a separate flask, dissolve cystamine dihydrochloride in DMF and neutralize it with triethylamine. Add this solution to the activated POC solution.

-

Reaction and Purification: Allow the reaction to proceed for 48 hours at room temperature. Precipitate the resulting this compound polymer in a mixture of diethyl ether and methanol.

-

Characterization: The successful synthesis of this compound can be confirmed by Fourier-transform infrared (FTIR) spectroscopy (observing the appearance of amide bond peaks) and 1H NMR spectroscopy (detecting the characteristic peaks of cystamine protons). The thiol content can be quantified using Ellman's reagent after reduction of the disulfide bonds.

Role of this compound in Click Chemistry

The thiol groups on the reduced this compound are excellent nucleophiles for thiol-ene click reactions. This reaction proceeds via a radical-mediated addition of a thiol to an alkene ('ene'), forming a stable thioether linkage.

Thiol-Ene Click Reaction

Experimental Protocol:

-

Reduction of this compound: Dissolve this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Add a reducing agent such as dithiothreitol (DTT) in a 10-fold molar excess to the disulfide bonds and incubate for 1 hour at room temperature to expose the free thiol groups.

-

Reaction Mixture: To the solution of reduced this compound, add the 'ene'-functionalized molecule of interest (e.g., a peptide, drug, or imaging agent with a terminal alkene group) and a photoinitiator (e.g., Irgacure 2959).

-

Click Reaction: Expose the reaction mixture to UV light (365 nm) for a specified period (typically 5-30 minutes) to initiate the thiol-ene reaction.

-

Purification: The resulting bioconjugate can be purified by dialysis or size-exclusion chromatography to remove unreacted starting materials and byproducts.

Quantitative Data

| Reaction Type | Substrates | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Yield | Reference System |

| Thiol-ene | Thiol-functionalized PEG and norbornene-functionalized hyaluronic acid | 10² - 10³ | >90% | Hydrogel formation |

| Thiol-ene | Cysteine-containing peptide and maleimide-functionalized polymer | ~10² | >95% | Bioconjugation |

| CuAAC | Azide-functionalized polymer and alkyne-modified protein | 10⁴ - 10⁵ | >90% | Bioconjugation |

Note: The data presented are for analogous systems and may not be directly representative of this compound.

Applications in Drug Delivery and Cellular Interactions

The redox-responsive nature of the cystamine linker in this compound makes it an attractive material for controlled drug delivery systems. The higher concentration of glutathione (GSH) within the intracellular environment compared to the extracellular space can trigger the cleavage of the disulfide bond, leading to the release of a conjugated drug.

This targeted release mechanism can enhance the therapeutic efficacy of the drug while minimizing off-target side effects. The polymer backbone itself is biodegradable, breaking down into non-toxic products, further enhancing its biocompatibility.

Conclusion

This compound, a cystamine-functionalized poly(octamethylene citrate) polymer, represents a versatile and promising platform for bioconjugation and drug delivery. Its synthesis is straightforward, and the introduced thiol groups provide a highly efficient handle for click chemistry, particularly thiol-ene reactions. The inherent redox sensitivity of the cystamine linker allows for the development of intelligent drug delivery systems that can respond to the cellular environment. While more research is needed to fully elucidate the specific kinetics and in vivo behavior of this compound conjugates, the foundational chemistry and the properties of its components suggest a bright future for this functional biomaterial in advancing the fields of medicine and biotechnology.

Understanding Poc-Cystamine Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poc-Cystamine is a specialized chemical reagent utilized in bioconjugation and drug delivery applications. It incorporates the core structure of cystamine, a disulfide-containing molecule, functionalized with a propargyloxycarbonyl (Poc) group. This modification enables its participation in click chemistry reactions, specifically copper-catalyzed alkyne-azide cycloaddition (CuAAC), allowing for the precise attachment of this redox-active moiety to target molecules. The fundamental reactivity of this compound in a biological context is dictated by its cystamine core. Cystamine and its reduced form, cysteamine, are endogenous aminothiols involved in various physiological processes, including oxidative stress and cellular metabolism.[1][2] This guide provides an in-depth exploration of the reactivity of the cystamine core of this compound, offering insights for its application in research and drug development.

Core Reactivity: The Disulfide Bond

The central feature governing the reactivity of this compound is the disulfide bond within its cystamine structure. This bond is susceptible to reduction and thiol-disulfide exchange reactions, which are critical to its biological effects.

Redox Cycling: In biological environments, this compound can undergo reduction to its corresponding thiol, Poc-cysteamine. This reaction is often facilitated by reducing agents such as glutathione (GSH). Conversely, the thiol form can be oxidized back to the disulfide, participating in redox cycling that can influence the cellular redox state.[1] Cysteamine itself is highly reactive and readily oxidizes to cystamine in the presence of oxygen or transition metals, a process that can generate reactive oxygen species (ROS) like hydrogen peroxide.[1]

Thiol-Disulfide Exchange: The disulfide bond of this compound can react with free thiol groups in proteins and other molecules through thiol-disulfide exchange. This can lead to the formation of mixed disulfides, potentially altering the structure and function of the target proteins. This reactivity is the basis for its use as a reversible covalent inhibitor or modulator of protein function.

Quantitative Data on Cysteamine/Cystamine Reactivity and Effects

The following tables summarize key quantitative data related to the activity of cysteamine, the reduced form of the active core of this compound. This data is essential for understanding its potential efficacy and for designing experiments.

| Parameter | Value | Organism/System | Reference |

| Pharmacokinetics of Cysteamine (Immediate-Release) | |||

| Cmax | 37.72 ± 12.10 μmol/L | Human | [3] |

| AUC 0-12h | 192.00 ± 75.62 μmolh/L | Human | |

| Half-life | ~3.7 hours | Human | |

| Volume of Distribution | 198 L | Human | |

| Plasma Protein Binding | 52% (primarily albumin) | Human | |

| Pharmacokinetics of Cysteamine (Delayed-Release) | |||

| Cmax | 27.70 ± 14.99 μmol/L | Human | |

| AUC 0-12h | 99.26 ± 44.2 μmolh/L | Human | |

| Volume of Distribution | 382 L | Human |

Table 1: Pharmacokinetic Parameters of Cysteamine in Humans.

| Experimental Model | Treatment | Effect | Reference |

| Mouse Models of Chronic Kidney Disease | Cysteamine bitartrate | Attenuated fibrosis, reduced oxidative stress, and decreased myofibroblast activity. | |

| Pseudomonas aeruginosa infection models | Cysteamine/Cystamine | Increased sensitivity to reactive oxygen and nitrogen species; potentiated antibiotic efficacy. | |

| In vitro fibroblast differentiation | 2 nM Cysteamine | 70% reduction in αSMA mRNA levels and 52% reduction in αSMA protein expression. |

Table 2: Preclinical Efficacy of Cysteamine.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of this compound's reactivity and biological effects. Below are representative protocols for key experiments.

1. Assessment of Thiol Reactivity using Ellman's Reagent (DTNB)

-

Objective: To quantify the reduction of the disulfide bond in this compound to free thiols.

-

Principle: Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid)) reacts with free sulfhydryl groups to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.

-

Procedure:

-

Prepare a solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Add a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to initiate the reduction of the disulfide bond.

-

At various time points, take aliquots of the reaction mixture.

-

Add Ellman's reagent to the aliquots.

-

Measure the absorbance at 412 nm using a spectrophotometer.

-

Calculate the concentration of free thiols using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

-

2. In Vitro Cell Viability Assay

-

Objective: To determine the cytotoxic effects of this compound on a specific cell line.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells.

-

Signaling Pathways and Mechanisms of Action

The biological activity of the cystamine core of this compound is multifaceted, impacting several cellular pathways.

1. Modulation of Oxidative Stress

Cysteamine can act as both an antioxidant and a pro-oxidant depending on the cellular context. In a reducing environment, it can scavenge free radicals. However, its oxidation to cystamine can generate ROS, contributing to oxidative stress. This dual role allows it to modulate redox-sensitive signaling pathways.

Caption: Redox cycling of this compound and its impact on cellular redox state.

2. Treatment of Cystinosis

In the context of the genetic disorder cystinosis, cysteamine's mechanism of action is well-defined. Cystinosis is characterized by the accumulation of cystine crystals within lysosomes due to a defective transporter. Cysteamine enters the lysosome and participates in a thiol-disulfide exchange reaction with cystine. This reaction produces cysteine and a mixed disulfide of cysteine and cysteamine, both of which can then be transported out of the lysosome, thereby reducing the harmful accumulation of cystine crystals.

Caption: Mechanism of cysteamine in reducing lysosomal cystine accumulation in cystinosis.

3. Antimicrobial Activity

Cystamine disrupts the metabolism of certain bacteria, such as Pseudomonas aeruginosa, by dysregulating cellular thiols. This disruption impairs the bacteria's defenses against reactive oxygen and nitrogen species, making them more susceptible to oxidative stress and potentiating the effects of antibiotics.

Caption: Proposed mechanism of this compound's antimicrobial activity.

Conclusion

This compound is a valuable tool for researchers, offering the ability to introduce a redox-active cystamine moiety onto target molecules with high specificity through click chemistry. Its reactivity is centered on the dynamic nature of its disulfide bond, which can participate in redox cycling and thiol-disulfide exchange reactions. This reactivity underpins its diverse biological effects, from modulating cellular oxidative stress and disrupting microbial defenses to its therapeutic application in genetic disorders like cystinosis. A thorough understanding of these fundamental mechanisms is essential for the effective design and interpretation of experiments and for the development of novel therapeutic strategies leveraging the unique properties of this compound.

References

- 1. Cysteamine, an Endogenous Aminothiol, and Cystamine, the Disulfide Product of Oxidation, Increase Pseudomonas aeruginosa Sensitivity to Reactive Oxygen and Nitrogen Species and Potentiate Therapeutic Antibiotics against Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 3. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to Poc-Cystamine and Cysteamine for Researchers and Drug Development Professionals

An authoritative overview of the fundamental differences, chemical properties, and applications of Poc-Cystamine and cysteamine in biomedical research and drug development.

This technical guide provides a comprehensive analysis of this compound and cysteamine, elucidating their core distinctions for researchers, scientists, and professionals in the field of drug development. While both molecules share a common cystamine backbone, their functionalities and applications diverge significantly. Cysteamine is a well-established therapeutic agent, primarily used in the treatment of nephropathic cystinosis. In contrast, this compound is a specialized chemical tool, a click chemistry reagent, designed for the synthesis of advanced drug and gene delivery systems. This guide will delve into their respective chemical properties, mechanisms of action, and the experimental methodologies used to characterize and utilize these compounds.

Core Differences: A Comparative Overview

Cysteamine is the reduced monomer form of cystamine, characterized by a free thiol group that is central to its therapeutic activity. This compound, on the other hand, is a derivative of cystamine where one of the amine groups is modified with a propargyloxycarbonyl group. This modification introduces an alkyne handle, making it a valuable building block in click chemistry reactions for the creation of complex bioconjugates and drug delivery vehicles.

The fundamental distinction lies in their intended use: cysteamine is an active pharmaceutical ingredient (API), while this compound is a linker or building block for constructing larger, functional molecules.

Physicochemical Properties

A clear understanding of the physicochemical properties of cysteamine and this compound is crucial for their application in research and development. The following table summarizes their key quantitative data.

| Property | Cysteamine | This compound | Data Source(s) |

| Chemical Formula | C₂H₇NS | C₈H₁₄N₂O₂S₂ | , |

| Molecular Weight | 77.15 g/mol | 234.3 g/mol | , |

| IUPAC Name | 2-aminoethanethiol | prop-2-yn-1-yl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate | [1], |

| SMILES | NCCSSCCNC(OCC#C)=O | C(CS)N | , |

| CAS Number | 60-23-1 | 1266354-28-2 | , |

| Melting Point | 67-71 °C | Not available | |

| Boiling Point | 133.6 ± 23.0 °C | Not available | |

| Solubility | Freely soluble in water | Not available | |

| pKa | 10.4 | Not available |

Cysteamine: The Therapeutic Agent

Cysteamine is a cystine-depleting agent used in the management of cystinosis, a rare genetic disorder characterized by the accumulation of cystine crystals within lysosomes.

Mechanism of Action in Cystinosis

The therapeutic effect of cysteamine stems from its ability to enter lysosomes and react with the accumulated cystine. The free thiol group of cysteamine cleaves the disulfide bond of cystine, forming cysteine and a mixed disulfide of cysteine and cysteamine. These smaller molecules can then be transported out of the lysosome, reducing the cystine load and preventing crystal formation and subsequent cellular damage.

Mechanism of cystine depletion by cysteamine in the lysosome.

Experimental Protocols for Cysteamine Quantification

Accurate quantification of cysteamine in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring.

Protocol: Quantification of Cysteamine in Plasma using LC-MS/MS

This protocol is adapted from a validated method for the determination of cysteamine in human plasma.

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard solution.

-

Precipitate proteins by adding 200 µL of acetonitrile.

-

Vortex mix for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic System: A liquid chromatography system coupled with a tandem mass spectrometer.

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple reaction monitoring (MRM) of the transitions for cysteamine and the internal standard.

-

Workflow for cysteamine quantification in plasma by LC-MS/MS.

This compound: The Click Chemistry Reagent

This compound, or propargyloxycarbonyl-cystamine, is a heterobifunctional linker containing a disulfide bond and a terminal alkyne. This unique structure allows for its use in "click" chemistry, a class of reactions that are rapid, specific, and high-yielding.

Role in Drug Delivery Systems

The primary application of this compound is in the synthesis of biodegradable polymers for drug and gene delivery. The disulfide bond within the this compound moiety is stable in the extracellular environment but is readily cleaved in the reducing intracellular environment, where the concentration of glutathione is significantly higher. This redox-sensitive cleavage allows for the targeted release of therapeutic payloads inside cells. The terminal alkyne group enables the conjugation of the linker to molecules containing an azide group via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction.

Application of this compound in redox-responsive drug delivery.

Experimental Protocols for Synthesis and Characterization

Detailed experimental protocols for the synthesis of this compound are not widely available in the public domain, as it is primarily a commercially available reagent. However, the synthesis of polymers incorporating this compound has been described in the literature.

Protocol: Synthesis of a Redox-Sensitive Polymer using this compound (Conceptual)

This conceptual protocol is based on the principles of click chemistry and polymer synthesis.

-

Functionalization of a Polymer with Azide Groups:

-

Select a biocompatible polymer with functional groups that can be converted to azide groups (e.g., hydroxyl or carboxyl groups).

-

React the polymer with an azide-containing reagent (e.g., azidotrimethylsilane in the presence of a suitable catalyst) to introduce azide functionalities.

-

-

Click Reaction with this compound:

-

Dissolve the azide-functionalized polymer and this compound in a suitable solvent.

-

Add a copper(I) catalyst (e.g., copper(I) bromide) and a ligand (e.g., PMDETA) to initiate the CuAAC reaction.

-

Allow the reaction to proceed at room temperature for a specified time.

-

Purify the resulting polymer-Poc-Cystamine conjugate by dialysis or precipitation to remove unreacted reagents and catalyst.

-

-

Characterization of the Conjugate:

-

¹H NMR Spectroscopy: To confirm the covalent attachment of this compound to the polymer by identifying the characteristic peaks of the propargyl and cystamine protons.

-

FTIR Spectroscopy: To detect the presence of the triazole ring formed during the click reaction.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the final polymer conjugate.

-

Conclusion

For researchers and drug development professionals, the choice between these molecules is dictated by the intended application. Cysteamine is the molecule of choice for therapeutic interventions targeting cystine accumulation. This compound is a valuable component in the synthetic chemist's toolbox for creating novel biomaterials and drug carriers with controlled release properties. A thorough understanding of their distinct chemical properties and mechanisms of action is paramount for their effective and appropriate use in advancing biomedical research and developing new therapeutic strategies.

References

Preliminary Technical Report on Poc-Cystamine: A Review of Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poc-Cystamine is an emerging bifunctional molecule showing potential in targeted protein degradation. Preliminary investigations, primarily in the context of melanoma models, suggest its utility as a linker in Proteolysis-Targeting Chimeras (PROTACs). This document provides a concise overview of the available data on this compound, including its proposed mechanism of action and foundational experimental insights. Due to the preliminary nature of the available research, this guide will be updated as more comprehensive data becomes available.

Core Concepts: this compound in Targeted Protein Degradation

This compound, chemically identified as Prop-2-yn-1-yl (2-((2-aminoethyl)disulfaneyl)ethyl) carbamate hydrochloride, is primarily utilized as a linker molecule in the construction of PROTACs.[1] PROTACs are heterobifunctional molecules designed to recruit a specific protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][3]

The proposed mechanism of action for a PROTAC incorporating a this compound linker follows a well-established pathway for targeted protein degradation. This process can be broken down into four key stages:

-

PROTAC Formation: A cross-linker, such as this compound, connects a ligand for a protein of interest (POI) with a ligand for an E3 ubiquitin ligase.[1]

-

Ternary Complex Assembly: The resulting PROTAC molecule facilitates the formation of a ternary complex, bringing the POI and the E2-associated E3 ligase into close proximity.

-

Polyubiquitination: Within this complex, the E3 ligase catalyzes the transfer of multiple ubiquitin molecules to lysine residues on the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively eliminating the target protein from the cell.

Experimental Insights from Preliminary Studies

The primary source of preliminary data on a molecule utilizing a structure related to this compound is a study evaluating its effects in a melanoma model system. While specific quantitative data and detailed protocols are not available in the public domain, the study's existence suggests early-stage in vitro and in vivo evaluations have been conducted.

Signaling Pathway and Experimental Workflow

The signaling pathway initiated by a this compound-containing PROTAC is a component of the larger ubiquitin-proteasome system. The following diagram illustrates this process.

Caption: The PROTAC-mediated protein degradation pathway.

Future Directions

The preliminary nature of the currently available information on this compound highlights the need for more comprehensive studies. Future research should focus on:

-

Publication of detailed quantitative data from in vitro and in vivo studies.

-

Elucidation of specific experimental protocols for the synthesis and application of this compound-containing PROTACs.

-

Investigation into the pharmacokinetics and pharmacodynamics of these molecules.

-

Exploration of the versatility of the this compound linker with different POI and E3 ligase ligands.

This document will be updated as further research on this compound becomes publicly available.

References

In-depth Technical Guide: Theoretical Models of Poc-Cystamine Interactions

Introduction to Cystamine and Its Interactions

Cystamine is the oxidized dimer of the aminothiol cysteamine. It is an endogenous compound that can influence various biological processes, including oxidative stress and metabolism.[1] Due to its disulfide bond, cystamine can participate in thiol-disulfide exchange reactions, a key mechanism for its interaction with proteins, particularly with cysteine residues. Understanding the interaction of molecules with cystamine at a theoretical level is crucial for designing new therapeutic agents and understanding their mechanisms of action.

Theoretical and Computational Approaches

The study of "Poc-Cystamine" interactions would heavily rely on computational methods to predict and analyze their binding. These methods provide insights into the thermodynamics and kinetics of the interaction at an atomic level.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][3][4]

Methodology:

-

Preparation of "Poc" and Cystamine Structures: Three-dimensional structures of both "Poc" and cystamine would be obtained from crystallographic data or generated using molecular modeling software.

-

Docking Simulation: Software such as AutoDock or Glide would be used to perform the docking calculations.[2] The program explores various possible binding poses of "Poc" with cystamine and scores them based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The resulting poses are analyzed to identify the most stable binding mode, key interacting residues (if "Poc" is a protein), and the types of interactions involved (e.g., hydrogen bonds, van der Waals forces).

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the "this compound" complex, allowing for the study of its conformational changes and stability over time.

Methodology:

-

System Setup: The docked "this compound" complex is placed in a simulation box filled with a solvent (typically water) and ions to mimic physiological conditions.

-

Simulation: A molecular dynamics engine like GROMACS or AMBER is used to simulate the movement of atoms in the system over a period of time (nanoseconds to microseconds).

-

Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the complex, calculate binding free energies, and identify persistent interactions.

Quantitative Data from Theoretical Models

Theoretical studies would yield quantitative data that can be used to characterize the "this compound" interaction.

| Parameter | Description | Typical Range of Values | Computational Method |

| Binding Affinity (ΔG) | The free energy change upon binding. A more negative value indicates a stronger interaction. | -5 to -15 kcal/mol for drug-like molecules | Molecular Docking, MD simulations (MM/PBSA, LIE) |

| Dissociation Constant (Kd) | The concentration of ligand at which half of the binding sites of the target are occupied. | Micromolar (µM) to nanomolar (nM) | Calculated from ΔG |

| Interaction Energy | The sum of electrostatic and van der Waals energies between the two molecules. | Varies depending on the system | MD simulations |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules, indicating conformational stability. | < 3 Å for stable complexes | MD simulations |

Experimental Validation Protocols

The predictions from theoretical models must be validated through experimental techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs when two molecules interact, providing a complete thermodynamic profile of the binding event.

Methodology:

-

A solution of "Poc" is placed in the sample cell of the calorimeter.

-

A solution of cystamine is incrementally injected into the sample cell.

-

The heat released or absorbed upon each injection is measured to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

Methodology:

-

"Poc" is immobilized on a sensor chip.

-

A solution of cystamine is flowed over the sensor surface.

-

The change in the refractive index at the sensor surface upon binding is measured, providing kinetic data (association and dissociation rates) and the binding affinity (Kd).

Potential Signaling Pathways and Logical Relationships

The interaction of "Poc" with cystamine could modulate various signaling pathways, depending on the nature of "Poc". If "Poc" is a protein, cystamine could potentially interact with its cysteine residues, leading to conformational changes and altered function.

Hypothetical Signaling Pathway

If "Poc" were a protein kinase, its interaction with cystamine could modulate a downstream signaling cascade.

Caption: Hypothetical signaling pathway involving "Poc" and cystamine.

Experimental Workflow for Model Validation

A logical workflow would be followed to integrate theoretical and experimental approaches.

Caption: Workflow for theoretical and experimental analysis.

Conclusion

While specific theoretical models for "this compound" interactions are not available due to the undefined nature of "Poc," this guide outlines the robust computational and experimental framework that would be employed for such a study. The integration of molecular docking, molecular dynamics simulations, and experimental validation techniques like ITC and SPR would provide a comprehensive understanding of the interaction, paving the way for potential therapeutic applications. Should "Poc" be identified as a specific molecular entity, the methodologies described herein would serve as a direct roadmap for its investigation.

References

- 1. Cysteamine, an Endogenous Aminothiol, and Cystamine, the Disulfide Product of Oxidation, Increase Pseudomonas aeruginosa Sensitivity to Reactive Oxygen and Nitrogen Species and Potentiate Therapeutic Antibiotics against Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Docking and Dynamics Investigations for Identifying Potential Inhibitors of the 3-Chymotrypsin-like Protease of SARS-CoV-2: Repurposing of Approved Pyrimidonic Pharmaceuticals for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Analysis Based on Molecular Docking and Molecular Dynamics Simulation Study of Bromelain as Anti-SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Silico Evaluation of Potential NDM-1 Inhibitors: An Integrated Docking and Molecular Dynamics Approach [mdpi.com]

Poc-Cystamine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Poc-Cystamine (Propargyloxycarbonyl-Cystamine) is a bifunctional linker molecule integral to the advancement of bioconjugation and drug delivery systems. As a key component in the construction of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics, its proper handling and application are of paramount importance. This guide provides an in-depth overview of the safety, handling, and experimental protocols associated with this compound, drawing upon data from its constituent parts—the propargyloxycarbonyl (Poc) group and the cystamine core—to establish a comprehensive safety profile in the absence of a dedicated Safety Data Sheet (SDS).

Chemical and Physical Properties

This compound is a click chemistry reagent that incorporates a terminal alkyne group via the propargyloxycarbonyl linkage to a cystamine molecule. This design allows for the facile conjugation of this compound to azide-containing molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1]

| Property | Value | Source |

| CAS Number | 1266354-28-2 | [1][2] |

| Molecular Formula | C8H14N2O2S2 | [2] |

| Molecular Weight | 234.3 g/mol | [2] |

| Purity | >96% | |

| Appearance | Typically a solid | Inferred |

| Solubility | Soluble in organic solvents such as DMSO. Aqueous solubility may be limited; aqueous solutions should be prepared fresh. |

Safety and Hazard Information

Inferred Hazards from the Propargyloxycarbonyl (Poc) Group

The Poc group contains a terminal alkyne, and related propargyl compounds exhibit notable hazards. Propargyl chloride, for instance, is highly flammable, toxic if swallowed, corrosive, and can be fatal if inhaled. Propargyloxycarbonyl chloride is also toxic and a lachrymator. Therefore, it is prudent to assume that this compound may possess similar irritant and toxic properties.

Hazards Associated with the Cystamine Core

Cystamine and its reduced form, cysteamine, are known to be hazardous. Safety data for cystamine dihydrochloride and cysteamine hydrochloride indicate the following:

-

Acute Toxicity: Harmful if swallowed.

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

-

Allergic Skin Reaction: May cause an allergic skin reaction.

The following tables summarize the key hazard information for cystamine and cysteamine hydrochlorides.

Table 1: Hazard Identification for Cystamine Dihydrochloride

| Hazard Statement | Classification |

| Harmful if swallowed | Acute toxicity, Oral (Category 4) |

| Causes skin irritation | Skin corrosion/irritation (Category 2) |

| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |

| May cause respiratory irritation | Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3) |

Source:

Table 2: Hazard Identification for Cysteamine Hydrochloride

| Hazard Statement | Classification |

| Harmful if swallowed | Acute Toxicity - Oral (Category 4) |

| Causes serious eye irritation | Eye Irritation (Category 2A) |

| May cause an allergic skin reaction | Sensitization - skin (Category 1) |

| May cause respiratory irritation | Specific target organ toxicity (single exposure) (Category 3) |

Source:

Handling and Storage

Given the inferred hazards, stringent safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear nitrile or other appropriate chemical-resistant gloves.

-

Skin and Body Protection: A lab coat is mandatory. Ensure skin is not exposed.

-

Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or aerosols.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

-

Use in a well-ventilated area.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

For long-term stability, storage at -20°C is recommended, particularly for solutions.

-

This compound hydrochloride should be stored at room temperature in the continental US, though this may vary elsewhere.

-

Cysteamine, a related compound, is known to be unstable in aqueous solutions and is susceptible to oxidation to cystamine. This suggests that this compound solutions should be prepared fresh and used promptly.

Experimental Protocols

This compound is primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions for bioconjugation. The following is a general protocol for such a reaction.

Materials

-

This compound

-

Azide-functionalized molecule (e.g., protein, peptide, or small molecule)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Copper(I)-stabilizing ligand (e.g., THPTA or BTTAA)

-

Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Solvent for this compound (e.g., DMSO)

Procedure

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in an appropriate organic solvent like DMSO.

-

Prepare stock solutions of CuSO4, sodium ascorbate, and the stabilizing ligand in a suitable buffer.

-

-

Reaction Setup:

-

In a reaction vessel, dissolve the azide-functionalized molecule in the reaction buffer.

-

Add the this compound stock solution to the reaction mixture. The molar ratio of this compound to the azide will need to be optimized for each specific application.

-

Add the stabilizing ligand to the reaction mixture, followed by the CuSO4 solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Reaction Conditions:

-

The reaction is typically carried out at room temperature for 1-4 hours. Reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

-

-

Purification:

-

Upon completion, the bioconjugated product can be purified using standard techniques such as size-exclusion chromatography (SEC), dialysis, or precipitation to remove unreacted reagents, catalyst, and ligand.

-

Mechanism of Action and Signaling Pathways

The cystamine component of this compound is the oxidized disulfide form of cysteamine. Cysteamine is an endogenous aminothiol with known biological activity. Its primary mechanism of action in a therapeutic context, particularly for the genetic disorder cystinosis, involves the reduction of cystine within lysosomes. Cysteamine enters the lysosome and reacts with cystine, breaking the disulfide bond to form cysteine and a mixed disulfide of cysteine and cysteamine. These smaller molecules can then be transported out of the lysosome, reducing the harmful accumulation of cystine crystals.

While the primary role of this compound is as a linker, the potential for the release of the cysteamine/cystamine moiety within a biological system should be considered, as it may have off-target effects related to the known biological activities of these molecules.

Visualizations

Experimental Workflow for CuAAC Bioconjugation

Caption: Workflow for this compound bioconjugation via CuAAC.

Cysteamine's Mechanism of Action in Lysosomal Cystine Reduction

References

Solubility Profile of Poc-Cystamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poc-Cystamine, a conjugate of poly(octamethylene-co-citrate) (POC) and cystamine, is a promising biodegradable polymer with potential applications in drug delivery and tissue engineering. Its solubility is a critical parameter influencing its formulation, processing, and in vivo performance. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, drawing upon available data for its constituent components, and outlines relevant experimental protocols for its synthesis and characterization.

Inferred Solubility of this compound

The solubility of the this compound conjugate is expected to be influenced by the properties of both the POC polymer backbone and the appended cystamine molecules.

-

POC Polymer: POC is a biodegradable elastomer synthesized from citric acid and 1,8-octanediol. Its solubility is dependent on its molecular weight and degree of crosslinking. Generally, uncured POC prepolymers are soluble in a range of organic solvents.

-

Cystamine: Cystamine is the disulfide form of cysteamine. Cystamine dihydrochloride is soluble in water.

Based on these components, the solubility of this compound is likely to be as follows:

Table 1: Inferred Solubility of this compound in Various Solvents

| Solvent Class | Specific Solvents | Expected Solubility | Rationale |

| Polar Protic Solvents | Water, Ethanol, Methanol | Low to Moderate | The hydrophobic POC backbone limits solubility, while the cystamine component may provide some degree of aqueous dispersibility, especially at acidic pH where the amine groups are protonated. |

| Polar Aprotic Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These solvents are generally effective at dissolving polymers with polar functional groups, such as the ester and carboxyl groups in POC, and the amine groups in cystamine. |

| Nonpolar/Slightly Polar Organic Solvents | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetone | Moderate to High | Uncrosslinked or lightly crosslinked POC polymers are typically soluble in these solvents. |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS) | Low | Similar to water, with solubility potentially influenced by pH and ionic strength. |

Experimental Protocols

Synthesis of POC Prepolymer

This protocol describes the synthesis of the poly(octamethylene-co-citrate) prepolymer, the backbone of this compound.

Methodology:

-

Reactant Preparation: Citric acid and 1,8-octanediol are combined in a specific molar ratio (e.g., 1:1.2) in a reaction vessel.

-

Polycondensation Reaction: The mixture is heated to 140-160 °C under a nitrogen atmosphere with constant stirring. The reaction proceeds for a set duration to form a viscous prepolymer.

-

Purification: The resulting prepolymer is dissolved in a suitable solvent, such as acetone or ethanol, and purified by precipitation in deionized water to remove unreacted monomers.

-

Drying: The purified prepolymer is dried under vacuum to remove residual solvent and water.

Characterization of this compound

The following are key analytical techniques that would be employed to characterize the structure and purity of a synthesized this compound conjugate.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the covalent attachment of cystamine to the POC backbone and to determine the degree of substitution.

-

Methodology:

-

Dissolve a small sample of the this compound conjugate in a deuterated solvent (e.g., DMSO-d6, Chloroform-d).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Analyze the spectra for characteristic peaks of both the POC backbone (e.g., methylene protons of 1,8-octanediol and citric acid) and the cystamine moiety (e.g., methylene protons adjacent to the amine and disulfide groups).

-

2. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To assess the purity of the this compound conjugate and to quantify any free, unreacted cystamine.

-

Methodology (adapted for cystamine):

-

Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent (e.g., sodium 1-heptanesulfonate) and an acid (e.g., phosphoric acid) is typically used.

-

Stationary Phase: A C18 reverse-phase column is commonly employed.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting cystamine.

-

Sample Preparation: The this compound sample is dissolved in the mobile phase or a compatible solvent.

-

Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed for the presence of the conjugate and any impurities.

-

Visualizations

Logical Workflow for Assessing this compound Solubility

The following diagram illustrates a logical workflow for experimentally determining the solubility of this compound.

The Stability of Poc-Cystamine Under Physiological Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of the cystamine-cysteamine system under physiological conditions. The inherent instability of the disulfide bond in cystamine and the thiol group in its reduced form, cysteamine, presents significant challenges in the development of therapeutic agents. Understanding the factors that govern their interconversion and degradation is paramount for formulation development, efficacy, and ensuring reliable delivery. This document summarizes key stability data, details relevant experimental protocols, and visualizes the critical pathways and workflows involved in stability assessment.

Core Concepts: The Cystamine-Cysteamine Redox Couple